![molecular formula C7H16ClNO B1521984 2-(Cyclopentylamino)ethan-1-ol hydrochloride CAS No. 1193389-76-2](/img/structure/B1521984.png)
2-(Cyclopentylamino)ethan-1-ol hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclopentylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Cyclopentylamine: Used as the starting amine.
Ethylene oxide: Acts as the alkylating agent.
Hydrochloric acid: Used to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, cyanides, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylmethanol.
Scientific Research Applications
2-(Cyclopentylamino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A related amine with similar structural features.
Ethanolamine: Shares the ethanolamine backbone but lacks the cyclopentyl group.
Cyclopentanol: Contains the cyclopentyl ring but differs in functional groups.
Uniqueness
2-(Cyclopentylamino)ethan-1-ol hydrochloride is unique due to its combination of a cyclopentyl ring and an ethanolamine backbone, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications where these properties are advantageous.
Biological Activity
2-(Cyclopentylamino)ethan-1-ol hydrochloride, with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol, is an amino alcohol that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to an ethan-1-ol backbone, which contributes to its unique properties. Its structure allows for various interactions within biological systems, particularly in cellular signaling pathways.
Biological Activity
Research indicates that this compound may function as a phosphodiesterase (PDE) inhibitor . PDEs play critical roles in cellular signaling by regulating levels of cyclic nucleotides, which are essential for numerous physiological processes including inflammation and neurotransmission. Inhibition of these enzymes can lead to increased cyclic nucleotide levels, thereby influencing various cellular responses and potentially offering therapeutic benefits in conditions such as cardiovascular diseases and neurodegenerative disorders.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Amine Alkylation: Reacting cyclopentylamine with ethylene oxide or similar reagents.
- Hydrochloride Formation: Treating the resulting base with hydrochloric acid to form the hydrochloride salt.
These methods highlight the compound's versatility within both academic and industrial settings, particularly in biochemical research.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(Cyclohexylamino)ethan-1-ol | C8H17NO | Larger cycloalkane ring; potential different activity. |
2-(Cyclooctylamino)ethan-1-ol | C10H21NO | Extended carbon chain; may exhibit different pharmacokinetics. |
2-(Aminomethyl)cyclopentan-1-ol | C7H15NO | Similar backbone but differs in functional groups; potential for varied reactivity. |
These comparisons underscore the unique profile of this compound among its analogs.
In Vitro Studies on Related Compounds
A study on derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one demonstrated significant biological activities such as anticancer effects against various cancer cell lines (Caco-2, PANC-1, MDA-MB-231). The most potent derivative exhibited an IC50 value of 0.07 µM against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting that similar structural motifs could yield compounds with significant biological activity .
Potential Applications
The inhibition of phosphodiesterase enzymes by compounds related to this compound suggests potential applications in treating conditions like:
- Cardiovascular Diseases: By modulating cyclic nucleotide levels.
- Neurodegenerative Disorders: Through improved neurotransmission.
Properties
IUPAC Name |
2-(cyclopentylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-5-8-7-3-1-2-4-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMTIFVBPOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-76-2 | |
Record name | 2-(cyclopentylamino)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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